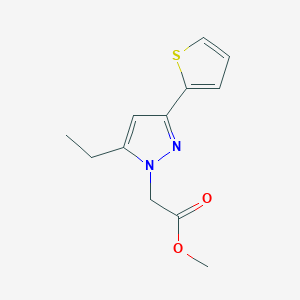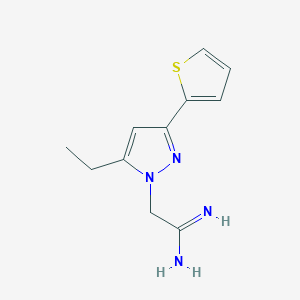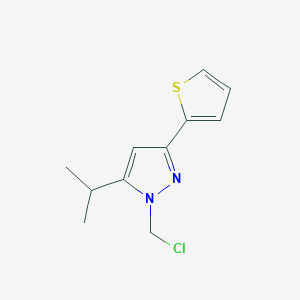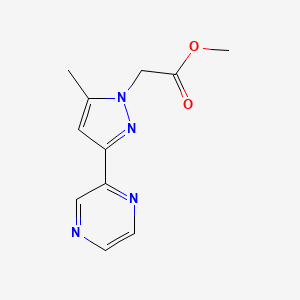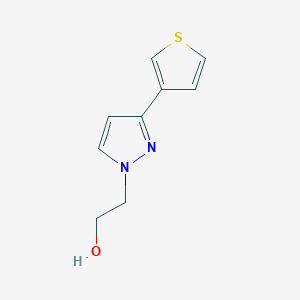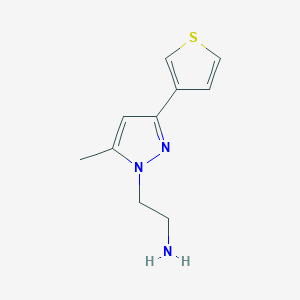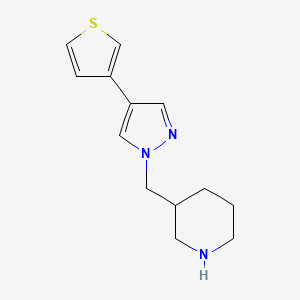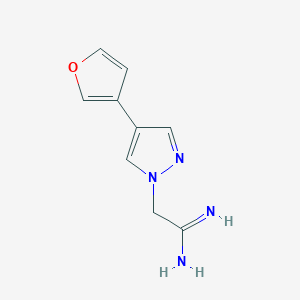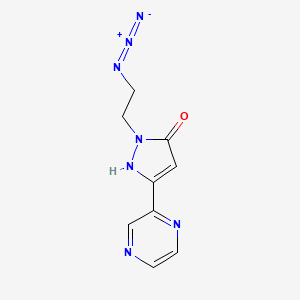
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (AE-PP) is a pyrazol-5-ol derivative that has been used in various research applications. It is an important compound due to its unique reactivity and its ability to be used in a range of synthetic and biological processes. AE-PP has been used as a precursor in organic synthesis and as a catalyst in metal-catalyzed reactions. Additionally, AE-PP has been found to have a range of biological applications, including being used as a drug-targeting agent, a DNA-intercalating agent, and a fluorescent probe for imaging and protein labeling.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
A novel synthesis method under environmentally safe conditions has been developed for pyrazine moiety bearing 2-pyrazoline derivatives. This method, leveraging ultrasound irradiation, offers operational simplicity and higher yield up to ≈93%. The synthesized compounds demonstrate significant antibacterial activities against both Gram-positive and Gram-negative strains. Additionally, these compounds exhibit antioxidant activities, as determined through a DPPH free radical method, and DNA binding activities, highlighting their potential in pharmacological applications due to their intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
COX-2 Inhibitors
Another study focused on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The research outlines a comprehensive approach to creating various classes of compounds with potential selectivity for COX-2 over COX-1 enzyme, indicating their relevance in the development of anti-inflammatory drugs (Patel et al., 2004).
DNA Interaction and Antibacterial Activity
Cobalt(II) and copper(II) complexes of a related ligand were synthesized, with their DNA interaction explored through various techniques. These metal complexes showed significant potential as antibacterial agents against pathogenic organisms, highlighting their importance in both medicinal chemistry and molecular biology (Ramashetty et al., 2021).
Heterocyclic Analogues Synthesis
An efficient synthesis method has been developed for heterocyclic analogues, showing the versatility of pyrazole derivatives in creating novel compounds with potential applications in drug discovery and development (Eller et al., 2006).
Multi-component Synthesis Applications
Bis(pyrazolyl)methanes, compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, have been investigated for their synthesis and applications. These compounds are noted for their wide range of biological activities and as chelating agents for different metal ions, demonstrating their significance in chemical synthesis and biological studies (Sadeghpour & Olyaei, 2021).
Mécanisme D'action
In terms of pharmacokinetics, the biodistribution, pharmacokinetics, and in vivo stability of azido compounds can vary greatly depending on the specific compound and its structure . For instance, a study on [18F]fluoroethyl azide showed poor stability and very restricted suitability for in vivo application .
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of azido compounds. These factors can affect the rate of click reactions involving azido compounds, potentially altering the compound’s action .
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O/c10-15-13-3-4-16-9(17)5-7(14-16)8-6-11-1-2-12-8/h1-2,5-6,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXTNOUFICFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



